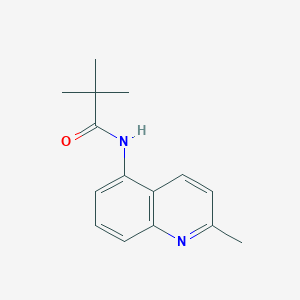
2,2-dimethyl-N-(2-methylquinolin-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dimethyl-N-(2-methylquinolin-5-yl)propanamide, also known as DMQPP, is a chemical compound that belongs to the class of quinoline derivatives. It has been widely studied for its potential applications in the field of neuroscience and pharmacology.
Mechanism of Action
2,2-dimethyl-N-(2-methylquinolin-5-yl)propanamide acts as a positive allosteric modulator of the GABA(A) receptor. It binds to a specific site on the receptor, which is distinct from the binding site of GABA. This results in an increase in the opening of the chloride ion channel and hyperpolarization of the neuron. 2,2-dimethyl-N-(2-methylquinolin-5-yl)propanamide has been found to enhance the activity of the GABA(A) receptor by increasing the affinity of GABA for its binding site, as well as by increasing the efficacy of GABA in opening the chloride ion channel.
Biochemical and Physiological Effects:
2,2-dimethyl-N-(2-methylquinolin-5-yl)propanamide has been found to have a number of biochemical and physiological effects. It has been shown to enhance the activity of the GABA(A) receptor, which results in an increase in inhibitory neurotransmission in the central nervous system. This can lead to a number of physiological effects, including sedation, anxiolysis, and anticonvulsant activity. 2,2-dimethyl-N-(2-methylquinolin-5-yl)propanamide has also been found to have neuroprotective effects, which may be due to its ability to enhance the activity of the GABA(A) receptor.
Advantages and Limitations for Lab Experiments
2,2-dimethyl-N-(2-methylquinolin-5-yl)propanamide has a number of advantages for use in lab experiments. It is a potent and selective activator of the GABA(A) receptor, which makes it a useful tool for studying the role of the receptor in various physiological processes. 2,2-dimethyl-N-(2-methylquinolin-5-yl)propanamide is also relatively stable and easy to handle, which makes it a convenient compound for use in lab experiments. However, 2,2-dimethyl-N-(2-methylquinolin-5-yl)propanamide has a number of limitations as well. It has a relatively short half-life, which can make it difficult to study its effects over longer periods of time. Additionally, 2,2-dimethyl-N-(2-methylquinolin-5-yl)propanamide has a relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are a number of future directions for research on 2,2-dimethyl-N-(2-methylquinolin-5-yl)propanamide. One area of interest is the potential use of 2,2-dimethyl-N-(2-methylquinolin-5-yl)propanamide as a therapeutic agent for a variety of neurological and psychiatric disorders. 2,2-dimethyl-N-(2-methylquinolin-5-yl)propanamide has been found to have anxiolytic, sedative, and anticonvulsant effects, which may make it useful for the treatment of anxiety disorders, insomnia, and epilepsy. Additionally, 2,2-dimethyl-N-(2-methylquinolin-5-yl)propanamide has been found to have neuroprotective effects, which may make it useful for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of new compounds based on the structure of 2,2-dimethyl-N-(2-methylquinolin-5-yl)propanamide that may have improved pharmacological properties.
Synthesis Methods
2,2-dimethyl-N-(2-methylquinolin-5-yl)propanamide can be synthesized through a multi-step process involving the reaction of 2-methylquinoline with ethyl 2-bromo-2-methylpropanoate, followed by the reduction of the resulting ester with lithium aluminum hydride. The final step involves the acylation of the resulting amine with 2,2-dimethylpropanoyl chloride. This method yields 2,2-dimethyl-N-(2-methylquinolin-5-yl)propanamide with a purity of over 95%.
Scientific Research Applications
2,2-dimethyl-N-(2-methylquinolin-5-yl)propanamide has been extensively studied for its potential applications in the field of neuroscience and pharmacology. It has been found to act as a potent and selective activator of the GABA(A) receptor, which is a major inhibitory neurotransmitter in the central nervous system. 2,2-dimethyl-N-(2-methylquinolin-5-yl)propanamide has been shown to enhance the activity of the GABA(A) receptor by binding to a specific site on the receptor, which results in an increase in the opening of the chloride ion channel and hyperpolarization of the neuron.
properties
Molecular Formula |
C15H18N2O |
|---|---|
Molecular Weight |
242.32 g/mol |
IUPAC Name |
2,2-dimethyl-N-(2-methylquinolin-5-yl)propanamide |
InChI |
InChI=1S/C15H18N2O/c1-10-8-9-11-12(16-10)6-5-7-13(11)17-14(18)15(2,3)4/h5-9H,1-4H3,(H,17,18) |
InChI Key |
ZMCJVOHMQQDQKG-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C(C)(C)C |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(3,4-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide](/img/structure/B277937.png)
![Methyl 3-{[3-(benzyloxy)benzoyl]amino}-4-(4-morpholinyl)benzoate](/img/structure/B277943.png)
![2-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B277944.png)
![2-(4-chloro-3-methylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide](/img/structure/B277946.png)

![4-methoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B277952.png)
![Ethyl 3-[(2-fluorobenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B277955.png)
![Methyl 5-({[(2-methylbenzoyl)amino]carbothioyl}amino)-2-(4-morpholinyl)benzoate](/img/structure/B277957.png)

![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B277962.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]propanamide](/img/structure/B277965.png)
![Methyl 3-[(3,5-dimethylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B277966.png)
![Methyl 3-[(4-chloro-3-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B277967.png)